molecular formula C₂₅H₂₈FNO₅ B1145174 (4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone CAS No. 1478664-06-0

(4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone

Cat. No.: B1145174
CAS No.: 1478664-06-0
M. Wt: 441.49
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Description

(4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a dioxane ring, and an oxazolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dioxane ring: This can be achieved through the reaction of a fluorophenyl ketone with a suitable diol under acidic conditions.

    Introduction of the oxazolidinone moiety: This step involves the reaction of the intermediate with an appropriate isocyanate or carbamate under controlled temperature and pH conditions.

    Final coupling: The final step involves coupling the dioxane intermediate with the oxazolidinone derivative using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone can be used to study enzyme interactions and inhibition due to its potential as a pharmacophore.

Medicine

In medicine, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the oxazolidinone moiety can form hydrogen bonds with active site residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-3-[4-[2-(4-Chlorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone
  • (4R)-3-[4-[2-(4-Methylphenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone

Uniqueness

The presence of the fluorophenyl group in (4R)-3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone imparts unique electronic properties that can enhance its binding affinity and specificity towards certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

CAS No.

1478664-06-0

Molecular Formula

C₂₅H₂₈FNO₅

Molecular Weight

441.49

Origin of Product

United States

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